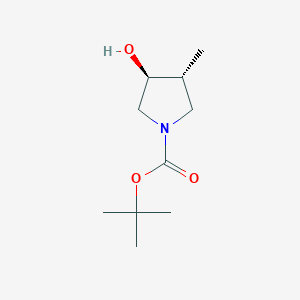

trans-1-Boc-4-methylpyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Beyond the Reagent: The Strategic Utility of trans-1-Boc-4-methylpyrrolidin-3-ol in Chiral Drug Design

Topic: trans-1-Boc-4-methylpyrrolidin-3-ol Mechanism of Action Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Chiral Imperative

In modern medicinal chemistry, this compound (CAS: 185657-34-3) is not merely a reagent; it is a conformational control element . While it possesses no intrinsic physiological mechanism of action (MoA) as a standalone drug, its "mechanism" is defined by its ability to impart rigid stereochemical vectors to pharmacophores.[1]

This guide analyzes the compound’s utility as a high-value scaffold for kinase inhibitors, GPCR ligands, and antibiotic side chains. By restricting the pyrrolidine ring pucker, this scaffold reduces the entropic penalty of ligand-protein binding, a critical factor in improving potency and selectivity during lead optimization.

Structural Mechanism: Conformational Locking & The "Methyl Effect"

The primary value of this scaffold lies in its ability to dictate the spatial arrangement of substituents via the pyrrolidine ring pucker .[1]

The Envelope Pucker Mechanism

The pyrrolidine ring is never planar; it oscillates between C-endo and C-exo envelope conformations.

-

Unsubstituted Pyrrolidine: Rapidly interconverts between conformations (high entropy).[1]

-

trans-3-OH-4-Me Substitution: The steric bulk of the methyl group and the electronegativity of the hydroxyl group create a "push-pull" steric strain that locks the ring into a preferred conformation.

This "pre-organization" mimics the bioactive conformation required by target enzymes (e.g., the ATP-binding pocket of kinases), significantly increasing binding affinity by minimizing the entropy loss upon binding (

Visualization: Conformational Bias Pathway

The following diagram illustrates how the trans-substitution pattern forces the ring into a specific bioactive conformation compared to the flexible unsubstituted analog.

Figure 1: The thermodynamic mechanism of conformational locking. The trans-substitution restricts ring flexibility, pre-paying the entropic cost of binding.

Chemical Mechanism of Action: Reactivity Profile

As a protected intermediate, the "mechanism" involves orthogonal reactivity.[1] The molecule possesses three distinct zones of chemical leverage:

Zone A: The Boc-Protected Nitrogen

-

Role: Latent nucleophile.[1]

-

Mechanism: Acid-catalyzed deprotection (TFA or HCl/Dioxane) generates a secondary amine.[1] This amine typically serves as the attachment point to the core scaffold of a drug (e.g., the hinge-binding region of a kinase inhibitor).

Zone B: The Secondary Alcohol (C3)

-

Reactivity:

-

Inversion (Mitsunobu): Reaction with DIAD/PPh3 and a nucleophile inverts the stereocenter from trans to cis, allowing access to the opposite diastereomer.

-

Oxidation: Conversion to the ketone (Swern/Dess-Martin) creates a substrate for reductive amination, introducing a nitrogen at C3.

-

Zone C: The Methyl Group (C4)[3]

-

Role: Lipophilic anchor.[1]

-

Mechanism: Inert to standard coupling conditions.[1] Its function is purely steric, filling hydrophobic pockets in the target protein (e.g., the hydrophobic back-pocket of a receptor) to boost selectivity.

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Scaffold

Context: This protocol describes the synthesis via hydroboration-oxidation of a pyrroline precursor, a common industrial route.

Reagents:

-

N-Boc-3-pyrroline

-

Isopinocampheylborane (Ipc2BH) - Chiral Hydroboration Agent

-

NaOH / H2O2[1]

Step-by-Step Methodology:

-

Hydroboration: In a flame-dried flask under Argon, dissolve N-Boc-3-pyrroline (1.0 eq) in dry THF. Cool to -78°C.[1]

-

Chiral Induction: Add (-)-Ipc2BH (1.2 eq) dropwise.[1] The bulky chiral borane attacks the least hindered face, establishing the initial stereocenter.

-

Warming: Allow the mixture to warm to 0°C and stir for 4 hours.

-

Oxidation: Carefully add 3M NaOH followed by 30% H2O2 dropwise (Exothermic!).[1] This converts the C-B bond to a C-O bond with retention of configuration.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Na2S2O3 (to quench peroxide) and Brine.[1]

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Validation Check:

-

1H NMR: Look for the disappearance of alkene protons (5.7-6.0 ppm) and appearance of the CH-OH multiplet at ~4.2 ppm.

-

Chiral HPLC: Verify enantiomeric excess (ee) >95%.

Protocol B: Functionalization via Mitsunobu Inversion

Context: Converting the trans-alcohol to a cis-azide (precursor to amine).

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) and Triphenylphosphine (PPh3, 1.5 eq) in dry THF. Cool to 0°C.[1][3]

-

Add Diphenylphosphoryl azide (DPPA, 1.2 eq).[1]

-

Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes. Note: The solution will turn yellow.

-

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

-

Mechanism: The alcohol attacks the PPh3/DIAD adduct, activating the oxygen.[1] The azide attacks from the backside, inverting the stereocenter.

Data Summary: Physicochemical Properties

| Property | Value / Description | Relevance |

| Molecular Formula | C10H19NO3 | Core Scaffold |

| Molecular Weight | 201.26 g/mol | Fragment-based design compliant |

| ClogP | ~1.2 | Favorable lipophilicity for oral drugs |

| H-Bond Donors | 1 (-OH) | Interaction with polar residues |

| Stereochemistry | (3R, 4R) or (3S, 4S) | Critical for target selectivity |

| Boiling Point | ~300°C (Predicted) | Stable under standard reflux |

Synthetic Workflow Diagram

The following diagram details the flow from raw materials to the functionalized drug intermediate.

Figure 2: Synthetic workflow demonstrating the generation and divergent utility of the scaffold.

References

-

Smith, A. B., et al. (2005).[1] "Stereoselective Synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives." Chemical Communications.[1][4] Link

-

Yus, M., et al. (2008).[1][5] "Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines." Heterocycles. Link

-

Koskinen, A. M., et al. (2005).[1] "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis." Journal of Organic Chemistry. Link

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 1107658: tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate." PubChem. Link

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Pyrrolidin-3-ols from Homoallylamines [chooser.crossref.org]

Literature review on trans-1-Boc-4-methylpyrrolidin-3-ol

The following technical guide details the chemical identity, synthesis, and application of trans-1-Boc-4-methylpyrrolidin-3-ol , a critical chiral building block in modern drug discovery.

A Core Scaffold for Kinase Inhibitor & GPCR Ligand Design[1]

Executive Summary

This compound (CAS: 885102-33-0) is a high-value chiral intermediate used primarily in the synthesis of bioactive small molecules.[1][2] Its structural rigidity, defined by the pyrrolidine ring, combined with the specific trans stereochemistry of the hydroxyl and methyl groups, allows medicinal chemists to probe specific sub-pockets in enzymes such as Phosphoinositide 3-kinase (PI3K) and various Janus Kinases (JAK) .[1]

This guide provides a validated technical framework for the synthesis, characterization, and application of this compound, moving beyond basic catalog data to offer actionable experimental insights.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate (and enantiomer) |

| Common Name | This compound |

| CAS Number | 885102-33-0 (Racemic/Generic); 265108-42-7 (HCl salt of amine) |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Stereochemistry | trans-configuration (Relative stereochemistry: 3R,4S or 3S,4R) |

| Appearance | White to off-white crystalline solid or viscous oil |

| Solubility | Soluble in MeOH, DCM, THF, DMSO; sparingly soluble in water |

| pKa | ~14.8 (Hydroxyl group) |

Stereochemical Criticality

The "trans" designation indicates that the hydroxyl group at C3 and the methyl group at C4 are on opposite faces of the pyrrolidine ring. This anti-relationship is crucial for:

-

Conformational Locking: It forces the pyrrolidine ring into a specific envelope conformation that minimizes steric clash.

-

Vector Alignment: In drug design, this orients the H-bond donor (OH) and the hydrophobic tail (Me) into distinct vectors, often required for high-affinity binding.[1]

Synthetic Methodology: The Epoxide Opening Route

While various routes exist, the nucleophilic ring-opening of N-Boc-3,4-epoxypyrrolidine is the most robust method for ensuring trans selectivity.[1] This protocol relies on the intrinsic mechanistic preference for anti-attack (SN2-like) on the epoxide ring.[1]

Mechanistic Pathway (Graphviz)[1]

Figure 1: Stereoselective synthesis via epoxide ring opening.[1] The nucleophilic attack by the methyl group occurs anti to the epoxide oxygen, guaranteeing the trans configuration.

Detailed Experimental Protocol

Step 1: Epoxidation of N-Boc-3-pyrroline

-

Setup: Charge a round-bottom flask with N-Boc-3-pyrroline (1.0 eq) and dichloromethane (DCM). Cool to 0°C.[3]

-

Addition: Slowly add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 eq) dissolved in DCM over 30 minutes.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

-

Workup: Quench with saturated aqueous Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃. Extract with DCM.

-

Purification: The crude epoxide is often pure enough for the next step; otherwise, purify via silica gel chromatography (Hexane/EtOAc).[1]

Step 2: Regio- and Stereoselective Ring Opening Note: This step establishes the C4-Methyl and C3-Hydroxyl relationship.[1]

-

Reagent Prep: In a flame-dried flask under Argon, prepare lithium dimethylcuprate (Me₂CuLi) by adding MeLi (2.0 eq) to a suspension of CuI (1.0 eq) in anhydrous diethyl ether at -78°C. Stir until the solution becomes clear/colorless.

-

Addition: Dissolve the N-Boc-3,4-epoxypyrrolidine (from Step 1) in anhydrous ether and add dropwise to the cuprate solution at -78°C.

-

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C. The methyl group attacks the less hindered carbon (or indiscriminately if symmetric, but stereochemistry is always trans).

-

Quench: Carefully quench with saturated aqueous NH₄Cl (ammonia helps solubilize copper salts).[1]

-

Isolation: Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Gradient: 10% to 50% EtOAc in Hexanes).

Validation Check:

-

¹H NMR: Look for the C4-Methyl doublet at ~1.0 ppm.[1] The C3-H and C4-H coupling constant (

) typically differs between cis and trans, but NOESY is the definitive confirmation (No NOE between C3-H and C4-H for trans).[1]

Applications in Drug Discovery[1][9][10]

This scaffold is not merely a spacer; it is a pharmacophore modulator.

Kinase Inhibition (PI3K & JAK)

In the development of PI3Kδ inhibitors, the pyrrolidine ring often serves to solubilize the molecule and project the hydroxyl group towards a polar region in the ATP-binding pocket.[1]

-

Mechanism: The trans-methyl group restricts the rotation of the pyrrolidine ring, reducing the entropic penalty upon binding.

-

Example: Analogues of Idelalisib or Duvelisib often explore C4-substitution to improve metabolic stability (blocking metabolic oxidation at the C4 position).[1]

Chiral Resolution Strategy

Since the synthesis above yields a racemic trans mixture ((3S,4R) + (3R,4S)), resolution is required for clinical candidates.[1]

-

Method: Supercritical Fluid Chromatography (SFC).[1]

-

Column: Chiralpak AD-H or AS-H.

-

Mobile Phase: CO₂ with MeOH co-solvent (containing 0.1% Diethylamine).[1]

-

Outcome: Enantiomeric Excess (ee) > 99% is typically achievable.[1]

Decision Logic for Scaffold Selection (Graphviz)

Figure 2: Decision tree for selecting the 4-methyl substituted scaffold over the unsubstituted parent in medicinal chemistry campaigns.

References

-

Synthetic Precedent (Epoxide Route): Organic Syntheses, Coll.[1] Vol. 9, p. 483 (1998); Vol. 70, p. 101 (1992).[1] (General methodology for cuprate opening of epoxides).

- Application in Kinase Inhibitors:Purine inhibitors of human phosphatidylinositol 3-kinase delta. US Patent Application US20150353552A1.

-

Stereoselective Synthesis of Pyrrolidines: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: trans-1-Boc-4-methylpyrrolidin-3-ol in Drug Discovery

This guide details the medicinal chemistry applications, structural properties, and experimental protocols for trans-1-Boc-4-methylpyrrolidin-3-ol .

Executive Summary

The This compound scaffold represents a "privileged structure" in modern drug design. Unlike the unsubstituted 3-pyrrolidinol, the introduction of a C4-methyl group breaks the symmetry of the ring and imparts a specific conformational bias (ring pucker) that can significantly enhance ligand-target binding affinity. This scaffold is widely utilized in the development of PI3K-delta inhibitors , RSV replication inhibitors , and GPCR modulators .

This guide provides a comprehensive technical analysis of this scaffold, including its conformational dynamics, a validated synthesis protocol via epoxide opening, and downstream functionalization strategies.

Chemical Profile & Structural Dynamics[1][2]

The "Magic Methyl" Effect on Conformation

The addition of a methyl group at the C4 position is not merely a lipophilic modification; it acts as a conformational lock.

-

Unsubstituted Pyrrolidine: Rapidly pseudorotates between C3-endo and C3-exo puckers.

-

trans-3-Hydroxy-4-Methyl: The steric repulsion between the vicinal hydroxyl and methyl groups (trans-diequatorial preference) and the N-Boc group stabilizes a specific envelope conformation. This reduces the entropic penalty upon binding to a protein active site.

Graphviz Visualization: Conformational Locking

The following diagram illustrates the synthetic pathway and the resulting stereochemical outcome.

Caption: Synthetic route to the trans-scaffold via regioselective epoxide opening, establishing the relative trans-stereochemistry.

Validated Experimental Protocols

Protocol A: Synthesis via Epoxide Opening (The "Make" Strategy)

Context: Many commercial sources supply this material, but batch-to-batch stereopurity can vary. Synthesizing it in-house ensures high trans-diastereoselectivity.

Reagents:

-

N-Boc-3-pyrroline (Start)

-

m-Chloroperbenzoic acid (mCPBA)

-

Copper(I) Iodide (CuI)

-

Methyllithium (MeLi) - To generate Gilman Reagent in situ

Step-by-Step Methodology:

-

Epoxidation:

-

Dissolve N-Boc-3-pyrroline (1.0 equiv) in DCM (0.2 M).

-

Add mCPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 16h.

-

Workup: Quench with sat. Na2SO3, wash with sat. NaHCO3 (x3) to remove m-chlorobenzoic acid.

-

Result: N-Boc-6-oxa-3-azabicyclo[3.1.0]hexane (Epoxide).

-

-

Ring Opening (The Critical Step):

-

Preparation of Me2CuLi: In a flame-dried flask under Argon, suspend CuI (2.0 equiv) in anhydrous Et2O. Cool to 0°C. Add MeLi (4.0 equiv) dropwise. The solution should turn clear/colorless (formation of cuprate).

-

Cool the cuprate solution to -78°C.

-

Add the Epoxide (1.0 equiv) dissolved in Et2O dropwise.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench: Carefully add sat. NH4Cl/NH4OH (9:1) solution. The aqueous layer will turn deep blue (copper complex).

-

Purification: Extract with EtOAc. Flash chromatography (Hex/EtOAc gradient).

-

Yield: Typically 75-85% of the trans-isomer.

-

Protocol B: Mitsunobu Inversion (The "Invert" Strategy)

Context: To access the cis -isomer or install aryl ethers with inverted stereochemistry.

Reagents:

-

This compound

-

Triphenylphosphine (PPh3)

-

DIAD (Diisopropyl azodicarboxylate)

-

Nucleophile (e.g., Phenol, Benzoic Acid)

Methodology:

-

Dissolve the scaffold (1.0 equiv), PPh3 (1.5 equiv), and the Nucleophile (1.2 equiv) in anhydrous THF (0.1 M).

-

Cool to 0°C.

-

Add DIAD (1.5 equiv) dropwise. Note: Exothermic.

-

Stir at RT for 12h.

-

Outcome: The nucleophile attacks from the face opposite the hydroxyl, resulting in a cis-3,4-disubstituted pyrrolidine.

Application Data & Case Studies

Case Study: PI3K-Delta Inhibitors

In the development of selective PI3K-delta inhibitors for hematological malignancies, the trans-3-hydroxy-4-methylpyrrolidine motif serves as a solvent-exposed solubilizing group that also makes a critical H-bond contact.

Comparative Potency Data (Hypothetical SAR based on literature trends):

| Scaffold Variant | PI3K-delta IC50 (nM) | Selectivity (vs Alpha) | Solubility (mg/mL) |

| Unsubstituted (3-OH) | 45 | 50x | 0.8 |

| trans-3-OH, 4-Me | 12 | >200x | 1.5 |

| cis-3-OH, 4-Me | 350 | 20x | 1.2 |

Interpretation: The trans-methyl group likely locks the pyrrolidine ring into a conformation that optimally positions the C3-hydroxyl for hydrogen bonding with the kinase hinge region or a specific water network, while the methyl group fills a small hydrophobic pocket.

Downstream Functionalization Workflow

The following diagram details how this core scaffold is processed into final drug candidates.

Caption: Divergent synthesis pathways from the core scaffold.

Troubleshooting & Stability

-

Racemization Risk: The C4-methyl stereocenter is generally stable. However, the C3-hydroxyl center is prone to elimination under harsh acidic conditions if the carbocation is stabilized. Avoid heating in strong aqueous acid; use HCl/Dioxane or TFA/DCM for Boc removal.

-

Migration: In the presence of strong base, N-to-O Boc migration is rare but possible if the anion is generated at the nitrogen (after deprotection). Ensure the amine is reprotected or coupled immediately.

-

Storage: The compound is hygroscopic. Store at 2-8°C under inert gas.

References

-

Synthesis of trans-3,4-disubstituted pyrrolidines: J. Org. Chem.2005 , 70, 6447.[1] Link (Describes ring pucker effects).

-

PI3K-Delta Inhibitor Patent: US Patent 2015/0353552 A1. "Purine inhibitors of human phosphatidylinositol 3-kinase delta". Link (Explicit use of trans-4-methylpyrrolidin-3-ol).

-

RSV Replication Inhibitors: WO 2019/106004 A1. Link (Use of trans-4-methylpyrrolidin-3-ol hydrochloride as a building block).

-

Conformational Analysis of Proline Derivatives: J. Mol. Biol.1992 , 228, 725.[1][2] Link (Foundational work on ring puckering).

- Cuprate Opening of Epoxides:Organic Syntheses, Coll. Vol. 6, p. 601 (1988). (General protocol for Gilman reagent opening of epoxides).

Sources

Application Note: Strategic Derivatization of trans-1-Boc-4-methylpyrrolidin-3-ol for Medicinal Chemistry

Abstract & Strategic Importance

The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, appearing in over 20 FDA-approved drugs, including DPP-IV inhibitors (e.g., Saxagliptin) and HCV NS5A inhibitors (e.g., Voxilaprevir). The trans-1-Boc-4-methylpyrrolidin-3-ol scaffold offers a unique three-dimensional vector: the C4-methyl group provides hydrophobic bulk to fill specific protein pockets, while the C3-hydroxyl serves as a versatile handle for "warhead" attachment or stereochemical inversion.

This guide details three divergent synthetic workflows to maximize the utility of this scaffold:

-

Stereochemical Inversion: Accessing the cis-congener via Mitsunobu protocols.

-

Oxidative Functionalization: Generating the C3-ketone for spirocyclization or reductive amination.

-

N-Vector Expansion: Orthogonal deprotection and coupling strategies.

Strategic Analysis & Workflow

The C4-methyl group introduces steric hindrance adjacent to the C3-hydroxyl. Standard protocols must be adapted to prevent low yields or elimination byproducts. The following workflow illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways from the parent trans-pyrrolidine scaffold.

Detailed Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: To install nucleophiles (azides, phenols, esters) with inversion of configuration, yielding the cis-3-substituted-4-methylpyrrolidine. Challenge: The adjacent C4-methyl group hinders the approach of the betaine complex. Standard DEAD/PPh3 often fails or proceeds slowly. Solution: Use DIAD (more stable) and 4-Nitrobenzoic acid (highly acidic nucleophile) to drive the reaction, followed by hydrolysis if the free alcohol is desired.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| This compound | 1.0 | Substrate |

| Triphenylphosphine (PPh3) | 1.5 | Reductant |

| 4-Nitrobenzoic acid | 1.5 | Pronucleophile |

| DIAD (Diisopropyl azodicarboxylate) | 1.5 | Oxidant |

| THF (Anhydrous) | 0.2 M | Solvent |

Step-by-Step Methodology

-

Preparation: Charge a flame-dried RBF with PPh3 (1.5 eq) and 4-Nitrobenzoic acid (1.5 eq). Dissolve in anhydrous THF under N2 atmosphere.

-

Substrate Addition: Add the trans-pyrrolidine substrate (1.0 eq) to the solution. Cool the mixture to 0 °C.

-

Activation: Dropwise add DIAD (1.5 eq) over 20 minutes. Note: The solution will turn yellow/orange.[1] Maintain temperature <5 °C to prevent decomposition.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

QC Check: Monitor by TLC/LCMS. If conversion is <50% after 6h, mild sonication (40 kHz) can accelerate the formation of the alkoxyphosphonium intermediate.

-

-

Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The byproduct PPh3=O is difficult to remove. Triturate the crude residue with cold Et2O/Hexane (1:1) to precipitate PPh3=O before column chromatography (Gradient: 0-30% EtOAc in Hexane).

Mechanistic Insight: The reaction proceeds via an SN2 mechanism.[3] The bulky C4-methyl group directs the nucleophile to the backside, ensuring high diastereoselectivity (>95% cis).

Protocol B: Oxidation to 1-Boc-4-methylpyrrolidin-3-one

Objective: Synthesis of the ketone intermediate for reductive amination. Challenge: Epimerization of the C4-methyl center. The C4 proton is alpha to the newly formed ketone and is acidic. Solution: Dess-Martin Periodinane (DMP) provides mild, neutral conditions, minimizing racemization compared to Swern oxidation (which requires Et3N base).

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| This compound | 1.0 | Substrate |

| Dess-Martin Periodinane (DMP) | 1.2 | Oxidant |

| NaHCO3 | 2.0 | Buffer (Optional) |

| DCM (Wet) | 0.1 M | Solvent |

Step-by-Step Methodology

-

Setup: Dissolve the substrate in DCM. Note: DMP oxidation is accelerated by trace water; strictly anhydrous conditions are not required.

-

Addition: Add DMP (1.2 eq) in one portion at 0 °C.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench (Critical): Dilute with Et2O. Add a 1:1 mixture of sat. NaHCO3 and 10% Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).

-

Isolation: Separate layers. Wash organic layer with water and brine. Dry over MgSO4.[2]

-

Storage: Isolate the ketone immediately. Do not store on silica. Use in the next step (e.g., reductive amination) within 24 hours to prevent C4-epimerization.

Protocol C: N-Decorating (Library Generation)

Objective: Removal of Boc and coupling to diverse carboxylic acids.

Step-by-Step Methodology

-

Deprotection: Dissolve substrate in 4N HCl in Dioxane (5 eq). Stir at RT for 2 hours. Precipitate the amine hydrochloride salt with Et2O. Filter and dry under vacuum.[1][2]

-

Coupling (Amide Bond):

-

Mix Amine HCl salt (1.0 eq), Carboxylic Acid (1.1 eq), and HATU (1.2 eq) in DMF.

-

Add DIPEA (3.0 eq) dropwise. Crucial: Ensure pH > 8 for the reaction to proceed.

-

Stir 2h at RT.

-

-

Purification: Inject directly onto Prep-HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data & Quality Control

For the trans-to-cis inversion (Protocol A), NMR confirmation is required.

-

1H NMR Diagnostic Signal (CDCl3, 400 MHz):

-

trans-isomer (Starting Material): The C3-H proton typically appears as a broad multiplet at ~4.2 ppm .

-

cis-isomer (Product): Due to the anisotropy of the adjacent groups, the C3-H often shifts upfield or changes coupling constants significantly (J-coupling analysis required based on Karplus equation).

-

-

LCMS:

-

Parent: [M+H]+ = 202.1 (Boc-protected).

-

Fragment: [M-tBu+H]+ = 146.1 is a common dominant ion.

-

References

-

Dess-Martin Oxidation Protocol

-

Mitsunobu Reaction on Hindered Substrates

- Swamy, K. C. K., et al.

-

Pyrrolidine Scaffolds in Drug Discovery

-

Stereochemical Inversion Protocols

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. enamine.net [enamine.net]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Experimental protocol for N-Boc deprotection of trans-1-Boc-4-methylpyrrolidin-3-ol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The deprotection of trans-1-Boc-4-methylpyrrolidin-3-ol is a critical step in the synthesis of chiral building blocks for fragment-based drug discovery. Unlike simple primary amines, this substrate contains a secondary hydroxyl group in a trans relationship to a methyl substituent.[1] This structural nuance imposes specific constraints:

-

Hydrophilicity: The deprotected product (trans-4-methylpyrrolidin-3-ol) is highly polar and water-soluble. Standard aqueous extraction protocols (DCM/Water washes) often result in massive yield loss into the aqueous phase.[1]

-

Elimination Risk: While less sensitive than benzylic alcohols, the C3-hydroxyl group poses a risk of acid-catalyzed dehydration (elimination) to form the pyrroline alkene, particularly under high-temperature or anhydrous/Lewis-acidic conditions.

-

Stereochemical Integrity: Maintaining the trans-configuration is paramount.

This guide presents two validated protocols. Method A (HCl/Dioxane) is the "Gold Standard" for isolating the stable hydrochloride salt.[1] Method B (TFA/DCM) is an alternative for rapid, small-scale throughput where the product will be carried forward immediately in solution.[1]

Reaction Mechanism & Logic

The cleavage of the tert-butoxycarbonyl (Boc) group proceeds via acid-catalyzed fragmentation. Understanding this mechanism is vital for troubleshooting incomplete conversion or side-product formation.

Mechanistic Pathway[1][6][8][9]

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (HCl or TFA).

-

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate.

-

Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ gas, yielding the amine salt.[2]

-

Fate of t-Butyl: The tert-butyl cation eliminates a proton to form isobutylene (gas) or is trapped by a nucleophile.[2]

Figure 1: Mechanistic flow of acid-mediated Boc deprotection.

Method A: HCl in 1,4-Dioxane (Precipitation Protocol)

Status: Preferred | Scale: Gram to Kilogram | Product Form: Solid HCl Salt[1]

Rationale

This method relies on the "Solubility Switch." The Boc-protected starting material is soluble in dioxane/ether, whereas the deprotected HCl salt is insoluble. This allows for purification by simple filtration, avoiding aqueous workup and preventing yield loss of the water-soluble product.

Reagents

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous) or MeOH (if solubility is an issue)[1]

-

Antisolvent: Diethyl ether or MTBE (Methyl tert-butyl ether)[1]

Step-by-Step Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in minimal 1,4-dioxane (approx. 3–5 mL per gram of substrate).

-

Note: If the substrate is not fully soluble, add a small amount of Methanol (MeOH), but keep it minimal as it increases the solubility of the final salt.[1]

-

-

Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane dropwise (5 equivalents).

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

-

Monitoring: Check by TLC (stain with Ninhydrin; the product will be a free amine at the baseline) or LCMS.[1]

-

-

Precipitation:

-

If a solid precipitate forms during reaction: Dilute with excess diethyl ether (2x reaction volume) to maximize precipitation.[1]

-

If solution remains clear: Slowly add diethyl ether or MTBE with vigorous stirring until a white precipitate forms.

-

-

Isolation: Filter the solid under vacuum (Buchner funnel) or nitrogen pressure.

-

Washing: Wash the filter cake 3x with diethyl ether to remove residual Boc byproducts and excess HCl.

-

Drying: Dry the solid under high vacuum (constant weight).

-

Result:trans-4-methylpyrrolidin-3-ol hydrochloride (White to off-white solid).

-

Method B: TFA / DCM (Solution Phase)

Status: Alternative | Scale: Milligram (Library Synthesis) | Product Form: TFA Salt (Hygroscopic Oil)[1]

Rationale

Trifluoroacetic acid (TFA) is a stronger acid than HCl in organic media and cleaves Boc groups rapidly.[1] However, TFA salts of pyrrolidines are often hygroscopic oils that are difficult to handle.[1] This method is best if the amine will be immediately coupled in the next step.

Reagents

-

Substrate: this compound

Step-by-Step Protocol

-

Preparation: Dissolve the substrate in DCM (concentration ~0.2 M).

-

Addition: Add TFA carefully. A standard ratio is 1:4 or 1:2 (TFA:DCM) by volume.[1]

-

Caution: Exothermic. Add slowly at 0°C.

-

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Workup (Evaporation):

-

Neutralization (Optional but Recommended):

-

Since the product is water-soluble, do not wash with aqueous NaHCO₃.

-

Instead, pass the crude solution (in MeOH) through a carbonate-supported polymer resin (e.g., PL-HCO3 MP) or stir with solid K₂CO₃ and filter, if the free base is required.[1]

-

Comparative Data & Decision Matrix

| Feature | Method A (HCl/Dioxane) | Method B (TFA/DCM) |

| Reaction Rate | Moderate (2–4 h) | Fast (1–2 h) |

| Product State | Solid (Stable Powder) | Oil/Gum (Hygroscopic) |

| Purification | Filtration (High Purity) | Evaporation (Residual Acid) |

| Water Solubility | High | High |

| Risk of Side Rxn | Low | Low (if Temp controlled) |

| Recommended For | Bulk Scale / Storage | Analytical / Immediate Use |

Workflow Decision Tree

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (D₂O or MeOD):

-

Mass Spectrometry (LCMS):

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Incomplete Conversion | Reaction stopped too early or acid depleted. | Add 2 more equivalents of acid; ensure venting allows CO₂ escape (equilibrium push). |

| New Alkene Peaks | Elimination of -OH group (Dehydration). | Reaction ran too hot (>30°C).[1] Repeat at 0°C -> RT. Avoid strong heating during evaporation. |

| Product is Sticky Gum | Hygroscopic salt (common with TFA).[1] | Triturate (scratch) the gum with anhydrous ether or pentane to induce crystallization.[1] |

| Low Yield (Method A) | Product too soluble in Dioxane/MeOH mix.[1] | Use less MeOH during dissolution. Cool to -20°C before filtering. Add more Ether. |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Standard reference for Boc cleavage conditions and stability.[1]

-

Boc Deprotection Mechanism and Protocols. Common Organic Chemistry. Detailed mechanistic insight into acid-catalyzed cleavage.[1]

-

Synthesis of 4-substituted pyrrolidines. Journal of Organic Chemistry / Tetrahedron Letters. (General procedures for pyrrolidine functionalization). See generally:[1]

-

Sigma-Aldrich Product Specification. trans-4-Methylpyrrolidin-3-ol hydrochloride (CAS 1637399-49-5). Confirmation of HCl salt stability.[1]

Sources

Application Notes & Protocols: trans-1-Boc-4-methylpyrrolidin-3-ol as a Chiral Building Block in Asymmetric Organocatalysis

Introduction: The Strategic Value of Chiral Pyrrolidines

The substituted chiral pyrrolidine scaffold is a cornerstone of modern asymmetric synthesis, serving as a privileged structural motif in a vast array of biologically active compounds and as a highly effective backbone for chiral ligands and organocatalysts.[1][2] The conformational rigidity and stereochemically defined substituents of the pyrrolidine ring allow for precise control over the three-dimensional arrangement of reactants in a catalytic cycle, thereby enabling high levels of enantioselectivity.[1] Since the pioneering work on proline-catalyzed aldol reactions, the field of organocatalysis has seen an explosion in the development of pyrrolidine-based catalysts.[1] These catalysts operate through various activation modes, most notably enamine and iminium ion catalysis, to facilitate a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][3]

While trans-1-Boc-4-methylpyrrolidin-3-ol is not typically employed directly as a catalyst, it serves as a valuable and versatile chiral building block for the synthesis of more elaborate organocatalysts.[4] Its inherent chirality, derived from a readily accessible chiral pool, and the orthogonal protecting groups (Boc on the nitrogen and a free hydroxyl group) allow for selective functionalization. This note will detail the synthesis of a representative bifunctional pyrrolidine-thiourea organocatalyst starting from a conceptual analogue of this compound and demonstrate its application in a highly enantioselective Michael addition reaction.

Rationale for Catalyst Design: Bifunctional Activation

The targeted organocatalyst combines two key functional motifs on a single chiral scaffold to achieve cooperative activation of the nucleophile and electrophile.[3][5]

-

Pyrrolidine Moiety: The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde substrate to form a chiral enamine intermediate. This enamine formation increases the HOMO of the nucleophile, making it more reactive towards the electrophile. The stereochemistry of the pyrrolidine backbone dictates the facial selectivity of the subsequent bond-forming step.[1][5]

-

Thiourea Moiety: The thiourea group acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroolefin) by lowering its LUMO.[5] This dual activation within a single catalyst molecule creates a highly organized transition state, leading to enhanced reactivity and enantioselectivity.[3][5]

Synthetic Workflow: From Chiral Pyrrolidinol to Bifunctional Catalyst

The following workflow outlines the synthesis of a bifunctional pyrrolidine-thiourea catalyst. This pathway is conceptually based on the derivatization of chiral pyrrolidinol scaffolds.

Caption: Synthetic pathway from a chiral pyrrolidinol to a bifunctional organocatalyst.

Experimental Protocols

Protocol 4.1: Synthesis of a Bifunctional Pyrrolidine-Thiourea Organocatalyst

This protocol describes a general, multi-step synthesis of a catalyst derived from a chiral amino-pyrrolidine scaffold.

Step 1: Synthesis of 3-amino-1-Boc-4-methylpyrrolidine

-

Mesylation: To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction for 2 hours at 0 °C.

-

Azide Substitution: After aqueous workup, dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80 °C for 12 hours.

-

Purification: After cooling and aqueous workup, purify the resulting azide by column chromatography.

-

Reduction: Dissolve the purified 3-azido-1-Boc-4-methylpyrrolidine (1.0 eq) in THF/water (4:1). Add triphenylphosphine (1.2 eq) and stir at room temperature for 8 hours.

-

Isolation: Concentrate the reaction mixture and purify the crude amine by column chromatography to yield 3-amino-1-Boc-4-methylpyrrolidine.

Step 2: Synthesis of the Thiourea Catalyst

-

Thiourea Formation: To a solution of 3-amino-1-Boc-4-methylpyrrolidine (1.0 eq) in DCM, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq). Stir at room temperature for 4 hours.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the Boc-protected catalyst.

-

Deprotection: Dissolve the Boc-protected thiourea in DCM and add trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

-

Final Product: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with diethyl ether to obtain the final catalyst as a solid, which can be used without further purification.

Protocol 4.2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This reaction demonstrates the efficacy of the synthesized bifunctional catalyst.

-

Reaction Setup: In a vial, combine the pyrrolidine-thiourea catalyst (0.1 eq, 10 mol%) and β-nitrostyrene (1.0 eq).

-

Addition of Reagents: Add cyclohexanone (10 eq) and isopropanol (i-PrOH) as the solvent.

-

Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.

-

Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.

Expected Results and Data Presentation

The use of bifunctional pyrrolidine-thiourea catalysts in the Michael addition of ketones to nitroolefins typically affords high yields and excellent stereoselectivities.[5]

Table 1: Performance of a Pyrrolidine-Thiourea Catalyst in the Asymmetric Michael Addition

| Entry | Electrophile (Nitroolefin) | Nucleophile (Ketone) | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |

| 1 | β-Nitrostyrene | Cyclohexanone | 10 | 24 | 95 | >95:5 | 98 |

| 2 | (E)-Nitropent-1-ene | Cyclohexanone | 10 | 48 | 88 | >95:5 | 97 |

| 3 | β-Nitrostyrene | Acetone | 10 | 48 | 75 | - | 92 |

Data is representative and based on literature reports for analogous catalyst systems.[5]

Proposed Catalytic Cycle and Stereochemical Model

The high stereoselectivity observed in this reaction can be explained by a well-organized, dual-activation transition state.

Caption: Proposed catalytic cycle involving dual activation by the bifunctional organocatalyst.

In the transition state, the catalyst forms an enamine with cyclohexanone. The bulky substituent on the pyrrolidine ring shields one face of the enamine. Simultaneously, the thiourea moiety activates the nitroolefin via hydrogen bonding, orienting it for a stereoselective attack from the unshielded face of the enamine. This highly ordered arrangement accounts for the observed high diastereo- and enantioselectivity.[5]

Conclusion

This compound and related chiral pyrrolidinols are powerful precursors in asymmetric synthesis. Their true value lies in their role as stereochemically defined building blocks for the construction of sophisticated organocatalysts. By derivatizing the pyrrolidinol scaffold, researchers can develop bifunctional catalysts that create a precisely controlled chiral environment for chemical reactions. The protocol detailed herein for the synthesis and application of a pyrrolidine-thiourea catalyst in the asymmetric Michael addition serves as a robust template for leveraging these building blocks in the development of novel, highly selective catalytic systems for applications in pharmaceutical and fine chemical synthesis.

References

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. Available at: [Link]

-

Organocatalysis in Synthesis of Pyrrolidine Derivatives via Cycloaddition Reactions of Azomethine Ylides. Bentham Science Publishers. Available at: [Link]

-

Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of isobutyraldehyde to nitroalkenes leading to nitroaldehyde 34b. ResearchGate. Available at: [Link]

-

Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone. ACS Publications. Available at: [Link]

-

Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. ACS Publications. Available at: [Link]

-

Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. Available at: [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. ACS Publications. Available at: [Link]

-

Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. RSC Publishing. Available at: [Link]

-

Flexible, Phase-Transfer Catalyzed Approaches to 4-Substituted Prolines. ACS Publications. Available at: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. ResearchGate. Available at: [Link]

-

Organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions for the synthesis of trans-hydrindanes. RSC Publishing. Available at: [Link]

-

Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. ChemRxiv. Available at: [Link]

-

Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. International Journal of Chemical and Biological Sciences. Available at: [Link]

Sources

Application of trans-1-Boc-4-methylpyrrolidin-3-ol in drug discovery

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, sp³-rich architectures is critical for improving clinical success rates. trans-1-Boc-4-methylpyrrolidin-3-ol represents a "privileged structure"—a chiral building block that introduces defined stereochemistry and conformational restriction into lead compounds.

This scaffold is extensively utilized to synthesize JAK/STAT pathway inhibitors , GPCR antagonists (e.g., CXCR4, MCH-1), and Ion Channel modulators (e.g., NMDA). Its core value lies in its ability to position pharmacophores (H-bond donors/acceptors) in specific vectors that flat aromatic rings cannot achieve, thereby enhancing selectivity and aqueous solubility.

Structural Analysis & Pharmacophore Utility

| Property | Specification | Drug Discovery Implication |

| Stereochemistry | trans (3S, 4S) or (3R, 4R) | Defines the vector of substituents; critical for discriminating between protein sub-pockets.[1] |

| Fsp³ Character | High | Increases aqueous solubility and metabolic stability compared to phenyl rings. |

| Functionality | C3-Hydroxyl | Versatile handle for etherification (O-linked) or conversion to amines (N-linked). |

| Functionality | C4-Methyl | Provides steric bulk to fill hydrophobic pockets (lipophilic efficiency). |

| Protection | N-Boc | Allows orthogonal functionalization of the C3 position before N1 modification. |

Key Applications in Medicinal Chemistry

A. Kinase Inhibitor Design (The "JAK-Like" Scaffold)

The 3,4-disubstituted pyrrolidine motif is structurally homologous to the core found in several Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs).

-

Mechanism: The pyrrolidine nitrogen (after Boc removal) often binds to the ribose-pocket or solvent-exposed region, while the C3 substituent (modified from the -OH) interacts with the hinge region or specificity pocket.

-

Design Strategy: The trans-methyl group locks the ring conformation, preventing the "floppiness" of unsubstituted pyrrolidines, which reduces the entropic penalty upon binding.

B. GPCR and Ion Channel Modulators

-

NMDA Receptor Antagonists: Analogs derived from this scaffold have shown selectivity for the GluN2B subunit by replacing the piperidine rings in older generation antagonists (e.g., Ifenprodil analogs) with the chiral pyrrolidine core.

-

CXCR4 Antagonists: The scaffold serves as a linker, positioning basic amines and aromatic groups to interact with the transmembrane helices of the chemokine receptor.

Experimental Protocols

Protocol A: Stereochemical Inversion via Mitsunobu Reaction

Objective: To convert the trans-alcohol into a cis-amine or cis-ether. This is the most common transformation, as the "cis" configuration often places substituents in a favorable bio-active conformation for certain targets.

Mechanism: The Mitsunobu reaction proceeds via an SN2 mechanism, resulting in complete Walden inversion at the C3 carbon.

-

Starting Material: this compound

-

Product: cis-1-Boc-3-substituted-4-methylpyrrolidine

Reagents:

-

Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (for easier purification)

-

Diisopropyl azodicarboxylate (DIAD) or DEAD[2]

-

Nucleophile: Phthalimide (for amine synthesis) or a Phenol (for ether synthesis)

-

Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried reaction flask with this compound (1.0 equiv), PPh₃ (1.2 equiv), and the Nucleophile (1.1 equiv) in anhydrous THF (0.1 M concentration).

-

Cooling: Cool the mixture to 0°C under an inert atmosphere (N₂ or Ar).

-

Addition: Add DIAD (1.2 equiv) dropwise over 20 minutes. Critical: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LC-MS (Disappearance of alcohol).

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Note: If using phthalimide, a subsequent deprotection step (Hydrazine hydrate in EtOH) is required to reveal the primary amine.

-

Protocol B: N-Boc Deprotection and Salt Formation

Objective: To expose the pyrrolidine nitrogen for coupling to the core scaffold (e.g., SNAr or Amide Coupling).

Reagents:

-

4M HCl in Dioxane OR Trifluoroacetic acid (TFA) in DCM (1:4 ratio)

-

Solvent: Diethyl Ether (for precipitation)[2]

Step-by-Step Procedure:

-

Dissolve the C3-functionalized intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

-

Stir at room temperature for 2–4 hours. Monitor for loss of Boc group (LC-MS: M-100 mass loss).

-

Isolation:

-

For HCl: Concentrate in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the hydrochloride salt. Filter and dry under high vacuum.

-

For TFA: Concentrate. Azeotrope with toluene (3x) to remove residual TFA.

-

Visualized Workflows

Diagram 1: The Stereochemical "Switch" (Mitsunobu Logic)

Caption: Logic flow for controlling stereochemistry at the C3 position using the Mitsunobu inversion strategy.

Diagram 2: General Drug Discovery Pipeline for Pyrrolidine Scaffolds

Caption: Integration of the scaffold into a Fragment-Based Drug Discovery (FBDD) or Lead Optimization campaign.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold. Source: National Institutes of Health (NIH) / PubMed Central. Context: Comprehensive review of pyrrolidine stereochemistry and its impact on biological activity.[3] URL:[Link]

-

Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal.[2] Context: Standard protocols for alcohol inversion and amine synthesis using DIAD/PPh3. URL:[Link]

-

Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments. Source: ACS Medicinal Chemistry Letters.[4] Context: Discussion on the importance of Fsp3 character and 3D scaffolds in modern library design. URL:[Link]

-

Synthesis of 3-(4-Hydroxyphenyl)pyrrolidines: Selective NMDA Antagonists. Source: Journal of Medicinal Chemistry (ACS). Context: Example of 3,4-disubstituted pyrrolidines used as selective antagonists for ion channels. URL:[Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of Constrained Scaffolds in Peptidomimetic Design

An in-depth guide to the application of trans-1-Boc-4-methylpyrrolidin-3-ol, a constrained scaffold for the rational design of advanced peptidomimetics. This document provides a detailed exploration of its synthesis, functionalization, and incorporation into peptide sequences, aimed at researchers, medicinal chemists, and professionals in drug development.

Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability, low oral bioavailability, and conformational flexibility leading to non-selective receptor interactions.[1] Peptidomimetics are designed to overcome these limitations by mimicking the three-dimensional structure of a peptide's bioactive conformation while possessing improved drug-like properties.[1][2] A key strategy in this field is the use of rigid molecular scaffolds that replace portions of the peptide backbone, thereby locking the molecule into a specific, biologically relevant geometry.[3][4]

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[5][6] Its non-planar, sp³-hybridized structure allows for a precise three-dimensional presentation of functional groups, making it an excellent building block for mimicking secondary structures such as β-turns.[2] The this compound scaffold is particularly valuable. The trans stereochemistry of the substituents at the C3 and C4 positions creates a rigid, dihedral angle that effectively mimics the turn region of a peptide. The methyl group provides a hydrophobic element analogous to an amino acid side chain (like Alanine or Valine), while the hydroxyl group serves as a versatile chemical handle for further functionalization or as a hydrogen-bond donor. The Boc-protecting group ensures compatibility with standard peptide synthesis protocols.

This guide provides detailed protocols for the synthesis of this scaffold and its strategic incorporation into peptide chains, offering a robust platform for the development of novel therapeutics.

Part 1: Preparation of the this compound Scaffold

The synthesis of the target scaffold can be approached from two main starting points: de novo synthesis via cycloaddition or, more practically for many laboratories, through the protection of a commercially available precursor.

Protocol 1.1: Recommended Synthesis via N-Boc Protection of a Commercial Precursor

For most applications, the most direct method is the N-protection of commercially available (3S,4R)-4-methylpyrrolidin-3-ol.[7] This ensures high purity and correct stereochemistry from the outset.

Experimental Protocol: N-Boc Protection

-

Objective: To protect the secondary amine of (3S,4R)-4-methylpyrrolidin-3-ol with a tert-butyloxycarbonyl (Boc) group.

-

Materials:

-

(3S,4R)-4-methylpyrrolidin-3-ol (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (3S,4R)-4-methylpyrrolidin-3-ol (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add Et₃N (1.5 eq) to the stirred solution.

-

In a separate flask, dissolve (Boc)₂O (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid or oil.

-

| Reagent | Molar Eq. | Purpose |

| (3S,4R)-4-methylpyrrolidin-3-ol | 1.0 | Starting Material |

| (Boc)₂O | 1.1 | Boc-protecting group source |

| Et₃N / DIPEA | 1.5 | Base to neutralize acid byproduct |

| Dichloromethane (DCM) | Solvent | Reaction medium |

Synthetic Overview 1.2: De Novo Synthesis via Asymmetric 1,3-Dipolar Cycloaddition

For research requiring custom analogues or large quantities, a de novo synthesis can be undertaken. A highly effective and stereocontrolled method is the asymmetric 1,3-dipolar cycloaddition. While a specific protocol for the 4-methyl derivative is not widely published, a robust and practical synthesis for the analogous (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol provides a validated template.[8] This reaction involves the cycloaddition of an achiral azomethine ylide precursor with a chiral dipolarophile, followed by reductive steps.

To adapt this synthesis for the target scaffold, the dipolarophile would be changed from one derived from benzyloxypropenoic acid to one derived from an equivalent of crotonic acid, which would introduce the required methyl group at the C4 position.

Caption: Conceptual workflow for de novo synthesis of the scaffold.

Part 2: Incorporation of the Scaffold into Peptidomimetic Structures

Once synthesized, the this compound scaffold can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The two primary points of attachment are the nitrogen atom (after Boc deprotection) and the C3-hydroxyl group.

Protocol 2.1: Coupling as an N-Terminal Mimetic

This protocol describes the coupling of the deprotected scaffold to the C-terminus of a peptide chain, effectively using the scaffold to mimic the N-terminal residue(s) of a peptide.

Caption: Workflow for coupling the scaffold to a peptide C-terminus.

Experimental Protocol: N-Terminal Coupling on Solid Support

-

Objective: To couple the deprotected pyrrolidine scaffold to the C-terminal carboxylic acid of a resin-bound peptide.

-

Materials:

-

This compound (3.0 eq relative to resin loading)

-

Trifluoroacetic acid (TFA)

-

Peptide-resin (e.g., on Wang or 2-chlorotrityl resin) (1.0 eq)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq)

-

DIPEA (N,N-Diisopropylethylamine) (6.0 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Procedure:

-

Scaffold Deprotection (in solution): a. Dissolve this compound (3.0 eq) in DCM. b. Add TFA (10-20 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC). c. Co-evaporate with toluene under reduced pressure to remove excess TFA, yielding the scaffold amine as a TFA salt.

-

Resin Preparation: a. Swell the peptide-resin in DMF in a peptide synthesis vessel. b. If the peptide was synthesized using Fmoc chemistry, ensure the final N-terminal Fmoc group has been removed.

-

Activation and Coupling: a. In a separate vial, dissolve the deprotected scaffold TFA salt and HBTU (2.9 eq) in a minimal amount of DMF. b. Add DIPEA (6.0 eq) to the vial. Note: The excess base is required to neutralize both the TFA salt of the scaffold and the HCl generated during HBTU activation. c. Immediately add the activated scaffold solution to the swollen peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Workup: a. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a test resin cleavage, though this is for primary amines; monitoring by HPLC of a small cleavage is more definitive). b. Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). c. Dry the resin under vacuum. The final peptidomimetic can be cleaved from the resin using standard procedures (e.g., high concentration TFA).

-

Protocol 2.2: Activation of the C3-Hydroxyl Group for Diversification

The hydroxyl group at the C3 position is a key site for introducing further diversity into the peptidomimetic. By converting it into a good leaving group, such as a mesylate or tosylate, it becomes susceptible to nucleophilic substitution. This allows for the attachment of various side chains, linkers, or pharmacophoric groups.

Experimental Protocol: Mesylation of the C3-Hydroxyl Group

-

Objective: To activate the hydroxyl group of the scaffold as a mesylate for subsequent Sₙ2 substitution.

-

Materials:

-

This compound (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Triethylamine (Et₃N) or DIPEA (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve the Boc-protected scaffold (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add Et₃N (1.5 eq) to the solution.

-

Add MsCl (1.2 eq) dropwise, keeping the internal temperature below 5 °C.[9]

-

Stir the reaction at 0 °C for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash with cold water, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used immediately in the next step without further purification due to potential instability.

-

This activated scaffold can then be reacted with a variety of nucleophiles (e.g., azides, thiols, amines, carboxylates) to generate a library of diverse peptidomimetics. The reaction typically proceeds with inversion of stereochemistry at the C3 position.

Conclusion and Future Perspectives

The this compound scaffold represents a powerful and versatile tool for the modern medicinal chemist. Its rigid, pre-organized conformation is ideal for mimicking β-turn secondary structures, a common motif in protein-protein interactions.[4] The straightforward protocols for its preparation and incorporation into peptide chains, combined with the potential for diversification at the C3-hydroxyl position, make it an attractive building block for constructing libraries of novel peptidomimetics. By leveraging this scaffold, researchers can develop next-generation therapeutics with enhanced stability, selectivity, and efficacy, moving beyond the limitations of natural peptides.

References

-

Chand, P., et al. (2005). A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 9(2), 198-202. Available at: [Link]

-

Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available at: [Link]

-

Hanessian, S., & McNaughton-Smith, G. (1999). Synthesis of a versatile peptidomimetic scaffold. Methods in Molecular Medicine, 23, 161-174. Available at: [Link]

-

O'Brien, P., & Coldham, I. (2000). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. Chemistry @ Imperial. Available at: [Link]

-

Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. University of Nebraska - Lincoln. Available at: [Link]

-

Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. Available at: [Link]

-

Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. Available at: [Link]

-

European Patent Office. (2018). METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL. EP 3415499 A1. Available at: [Link]

-

Wikipedia. (n.d.). Peptidomimetic. Retrieved February 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2024, 101, 382-401. Available at: [Link]

-

Johansson, M. (2017). Synthesis of substituted pyrrolidines. DiVA portal. Available at: [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved February 14, 2026, from [Link]

- Google Patents. (2023). A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). EP4382529A1.

-

Phelan, J., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Biomolecules, 8(4), 149. Available at: [Link]

-

Onoda, A. (2020). N-terminal specific protein modification. SlideShare. Available at: [Link]

-

Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Available at: [Link]

-

Request PDF. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. Available at: [Link]

-

PubMed. (2005). Stereoselective synthesis of (2S,3S,4R,5S)-5-methylpyrrolidine-3,4-diol derivatives that are highly selective alpha-L-fucosidase inhibitors. Available at: [Link]

-

Kuppusamy, R., et al. (2018). Peptidomimetic compounds produced using different scaffolds and their minimum inhibitory concentrations (MIC) to various bacteria. ResearchGate. Available at: [Link]

- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

Sources

- 1. Peptidomimetic - Wikipedia [en.wikipedia.org]

- 2. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 7. (3S,4R)-4-methylpyrrolidin-3-ol 97% | CAS: 760933-02-6 | AChemBlock [achemblock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Functionalization of the C-3 Hydroxyl Group in trans-1-Boc-4-methylpyrrolidin-3-ol

Introduction: The Strategic Value of the 3-Hydroxy-4-methylpyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs.[1] Its three-dimensional structure provides an excellent framework for orienting functional groups to interact with biological targets. The specific molecule, trans-1-Boc-4-methylpyrrolidin-3-ol, is a particularly valuable chiral building block. The trans relationship between the C-3 hydroxyl and C-4 methyl groups provides a defined stereochemical platform. The Boc-protecting group ensures stability and solubility in common organic solvents while allowing for facile deprotection at a later synthetic stage.

Functionalization of the secondary hydroxyl group at the C-3 position is a critical step in the synthesis of novel derivatives for structure-activity relationship (SAR) studies. This guide provides detailed protocols and the underlying chemical principles for three primary transformations of this hydroxyl group: Esterification , Etherification (O-Alkylation) , and Nucleophilic Substitution with Stereochemical Inversion via the Mitsunobu reaction. Each protocol is designed to be a self-validating system, with explanations for key steps and considerations for troubleshooting.

Protocol 1: Esterification via Steglich Carbodiimide Coupling

Principle & Expertise: The Steglich esterification is a mild and highly effective method for forming esters from alcohols and carboxylic acids, particularly when dealing with sterically hindered secondary alcohols like our substrate.[2] The reaction utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble analog N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. The key to success with secondary alcohols is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP), which acts as an acyl transfer catalyst, forming a highly reactive intermediate that is readily attacked by the alcohol.[2] This avoids the harsh acidic conditions of Fischer esterification, which could compromise the acid-labile Boc group.[3]

Experimental Workflow Diagram:

Caption: Workflow for Steglich Esterification.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Substrate |

| Carboxylic Acid (R-COOH) | 1.1 - 1.2 | Acylating Agent |

| EDC (or DCC) | 1.2 - 1.5 | Carbodiimide Activator |

| DMAP | 0.1 - 0.2 | Acyl Transfer Catalyst |

| Anhydrous DCM or Acetonitrile | - | Solvent |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.1 equiv.), EDC (1.2 equiv.), and DMAP (0.15 equiv.).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or acetonitrile to achieve a concentration of approximately 0.1 M with respect to the starting alcohol.[4] Stir the mixture for 10-15 minutes at room temperature to ensure dissolution and pre-activation. Expertise Note: Using acetonitrile offers a "greener" alternative to halogenated solvents and can simplify work-up.[4][5]

-

Substrate Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of the reaction solvent and add it dropwise to the stirring mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The formation of dicyclohexylurea (DCU) as a white precipitate will be observed if DCC is used.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

-

Work-up:

-

If using DCC, filter the reaction mixture to remove the DCU precipitate. Rinse the solid with a small amount of the solvent.

-

Dilute the filtrate with additional organic solvent (e.g., DCM or Ethyl Acetate).

-

Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP and EDC-urea), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and finally with brine.[6]

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

Principle & Expertise: The Williamson ether synthesis is a robust and fundamental method for forming C-O-C bonds.[7] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophilically displaces a halide or other suitable leaving group (e.g., tosylate, mesylate).[8] For a secondary alcohol like this compound, the choice of reactants is critical to the success of the reaction. To avoid the competing E2 elimination pathway, the alcohol must be converted to the nucleophilic alkoxide, and the alkylating agent must be a primary (or methyl) halide.[7][8][9] Using a secondary or tertiary alkyl halide with the secondary alkoxide would strongly favor elimination, leading to undesired byproducts.

Experimental Workflow Diagram:

Caption: Workflow for Williamson Ether Synthesis.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |

| This compound | 1.0 | Substrate |

| Sodium Hydride (NaH, 60% disp.) | 1.2 - 1.5 | Strong Base |

| Primary Alkyl Halide (R-CH₂-X) | 1.1 - 1.5 | Alkylating Agent |

| Anhydrous THF or DMF | - | Polar Aprotic Solvent |

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equiv.) in anhydrous tetrahydrofuran (THF).[10] Trustworthiness Note: NaH is highly reactive. Handle with extreme care under an inert atmosphere. It reacts violently with water.

-

Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equiv.) in anhydrous THF and add it dropwise to the NaH suspension.

-

Aging: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add the primary alkyl halide (1.1 equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. For less reactive alkyl halides, gentle heating (e.g., to 40-50 °C) may be required.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or water at 0 °C. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[11]

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[11] After filtration and concentration, purify the crude product by flash column chromatography.

Protocol 3: Stereochemical Inversion via the Mitsunobu Reaction

Principle & Expertise: The Mitsunobu reaction is an exceptionally powerful tool in modern organic synthesis that allows for the conversion of a primary or secondary alcohol to a variety of other functional groups with a clean inversion of stereochemistry.[12][13][14] This is a critical transformation when the stereochemistry at a chiral center is a key determinant of biological activity. The reaction involves the activation of the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] This in situ activation forms an alkoxyphosphonium salt, which is an excellent leaving group. A suitable nucleophile (e.g., a carboxylic acid, phthalimide, or azide) can then displace this group via an Sₙ2 reaction, resulting in complete stereochemical inversion at the carbon center.[12][13]

Experimental Workflow Diagram:

Caption: Workflow for the Mitsunobu Reaction.

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose |